Technical Whitepaper: Ethyl 3-amino-3-cyanopropanoate vs. Ethyl 3-amino-2-cyanoprop-2-enoate
Technical Whitepaper: Ethyl 3-amino-3-cyanopropanoate vs. Ethyl 3-amino-2-cyanoprop-2-enoate
This guide serves as a definitive technical resource for distinguishing, synthesizing, and applying two critical, yet frequently confused, cyano-functionalized esters in drug development.
Structural Divergence, Synthetic Pathways, and CAS Identification
Executive Summary: The "Two-Hydrogen" Distinction
In the high-precision arena of heterocyclic synthesis—specifically for pyrimidine and pyridine scaffolds—confusion between saturated and unsaturated building blocks can lead to catastrophic synthetic failures.
The two compounds differ fundamentally by a degree of unsaturation (2 hydrogen atoms) and regiospecificity of the functional groups.
-
Compound A (The Enamine): Ethyl 3-amino-2-cyanoprop-2-enoate.[1][][3][4][5] A conjugated, planar system used extensively as a "push-pull" alkene for cyclization.
-
Compound B (The Aminonitrile): Ethyl 3-amino-3-cyanopropanoate.[6][7][8] A saturated, chiral aminonitrile derivative, often serving as a specialized intermediate for amino acid mimetics.
This guide delineates their physicochemical identities, validates their CAS registries, and provides robust protocols for their utilization.
Structural Analysis & CAS Identification
The following table synthesizes the core chemical data. Note the distinct Molecular Weights (MW) and Formulas, which are the primary method for rapid validation in LC-MS workflows.
| Feature | Compound A (The Acrylate) | Compound B (The Propanoate) |
| Systematic Name | Ethyl 3-amino-2-cyanoprop-2-enoate | Ethyl 3-amino-3-cyanopropanoate |
| Common Name | Ethyl (aminomethylene)cyanoacetate | |
| CAS Number | 38109-77-2 | 1501107-84-1 |
| Molecular Formula | ||
| Molecular Weight | 140.14 g/mol | 142.16 g/mol |
| Hybridization | ||
| Key Functionality | Push-pull alkene (Michael Acceptor/Donor) | |
| Stability | High (Stabilized by H-bonding) | Moderate (Prone to retro-Strecker) |
Structural Visualization
The following diagram illustrates the connectivity and electronic differences.
Figure 1: Structural comparison highlighting the saturation difference between the acrylate and propanoate derivatives.
Deep Dive: Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2)[1][2][3][4][5]
This compound is the industry workhorse. It belongs to the class of enaminonitriles . Its utility stems from the "push-pull" electronic nature of the double bond: the amino group pushes electron density (
Mechanism of Action in Synthesis
The
-
Amidines/Guanidines: To form pyrimidines.
-
Hydrazines: To form pyrazoles.
Synthesis Protocol (Self-Validating)
Objective: Synthesize Ethyl 3-amino-2-cyanoprop-2-enoate from Ethyl cyanoacetate. Scale: 100 mmol.
Reagents:
-
Ethyl cyanoacetate (CAS 105-56-6)
-
Triethyl orthoformate (TEOF)
-
Ammonium Hydroxide (
) or Ammonium Acetate -
Ethanol (Solvent)
Workflow:
-
Alkoxymethylene Formation: Reflux Ethyl cyanoacetate (1 eq) with TEOF (1.5 eq) and Acetic Anhydride (2 eq) for 4 hours. Distill off ethyl acetate/ethanol byproducts.
-
Validation Point: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of starting material (
) and appearance of Ethyl ethoxymethylene cyanoacetate ( ).
-
-
Amination: Dissolve the crude intermediate in Ethanol. Cool to
. -
Addition: Dropwise add Ammonium Hydroxide (1.2 eq). A solid precipitate should form immediately.
-
Workup: Filter the solid.[9] Wash with cold ethanol. Recrystallize from Ethanol.
-
Yield Expectation: 70-85%.
-
Melting Point Check: 168-170°C (Lit. value).
-
Figure 2: Synthetic route for CAS 38109-77-2 via the ethoxymethylene intermediate.
Deep Dive: Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1)[6][7][8]
This compound is significantly rarer in literature. It represents a
Chemical Nature & Instability
Structurally, this is an
-
Hypothetical Precursor: Ethyl 3-oxopropanoate (Formyl acetate).
-
Stability Warning:
-aminonitriles are in equilibrium with their imine/cyanide components (Retro-Strecker reaction), especially under basic conditions or heat. This makes CAS 1501107-84-1 a sensitive building block, likely requiring storage at under inert atmosphere.
Application Context
Researchers typically encounter this CAS when designing:
-
Peptidomimetics: As a
-alanine analog. -
Chiral Auxiliaries: If the C3 center is enantiomerically enriched.
References
-
PubChem Compound Summary. "Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2)."[3] National Center for Biotechnology Information.
-
[Link]
-
- GuideChem Chemical Database.
-
BLD Pharm Product Catalog. "Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1)."[6][7][8]
- Sigma-Aldrich (Merck). "Ethyl cyanoacetate (Precursor)
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